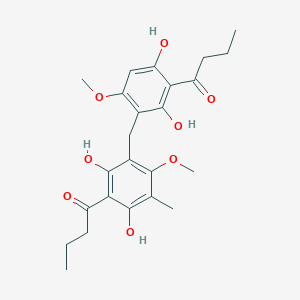
Phloraspidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyrophenone, 5’-methyl-3’,3’‘’-methylenebis(2’,6’-dihydroxy-4’-methoxy-) is a complex organic compound known for its unique structure and properties. This compound is found naturally in certain plants, such as Dryopteris dilatata and Dryopteris hawaiiensis. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 5’-methyl-3’,3’‘’-methylenebis(2’,6’-dihydroxy-4’-methoxy-) typically involves the reaction of zinc cyanide with 4,6-dihydroxy-2-methoxy-3-methylisobutyrophenone in the presence of aluminum chloride. This reaction follows the Gattermann–Adams reaction mechanism and yields the desired compound with a moderate yield of 54% . The reaction conditions include maintaining a controlled temperature and using specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Butyrophenone, 5’-methyl-3’,3’‘’-methylenebis(2’,6’-dihydroxy-4’-methoxy-) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include aluminum chloride, zinc cyanide, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the reagents used.
Applications De Recherche Scientifique
Butyrophenone, 5’-methyl-3’,3’‘’-methylenebis(2’,6’-dihydroxy-4’-methoxy-) has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential biological activities, including antitumor and antischistosomal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of Butyrophenone, 5’-methyl-3’,3’‘’-methylenebis(2’,6’-dihydroxy-4’-methoxy-) involves its interaction with specific molecular targets and pathways. The compound’s biological activities are thought to be mediated through its ability to interact with enzymes and receptors, leading to various cellular responses. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate oxidative stress and inflammation pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Butyrophenone, 5’-methyl-3’,3’‘’-methylenebis(2’,6’-dihydroxy-4’-methoxy-) include other aromatic polyketones and hydroxyketones, such as:
- 2,4,6-Trihydroxy-5-(2-methyl-1-oxopropyl)-1,3-benzenedicarboxaldehyde
- 1-(2-Acetyl-6-hydroxyphenyl)-2-methyl-1-propanone
- 2,6-Dihydroxy-4-methoxy-5-methyl-3-(2-methyl-1-oxopropyl)benzaldehyde
Uniqueness
What sets Butyrophenone, 5’-methyl-3’,3’‘’-methylenebis(2’,6’-dihydroxy-4’-methoxy-) apart from similar compounds is its unique methylenebis structure, which contributes to its distinct chemical and biological properties. This structural feature may enhance its reactivity and potential biological activities, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
1509-10-0 |
|---|---|
Formule moléculaire |
C24H30O8 |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
1-[3-[(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-2,6-dihydroxy-4-methoxyphenyl]butan-1-one |
InChI |
InChI=1S/C24H30O8/c1-6-8-15(25)19-17(27)11-18(31-4)13(22(19)29)10-14-23(30)20(16(26)9-7-2)21(28)12(3)24(14)32-5/h11,27-30H,6-10H2,1-5H3 |
Clé InChI |
ABJZJBCLEZJOTC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(=C(C(=C2O)C(=O)CCC)O)C)OC)O |
SMILES canonique |
CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(=C(C(=C2O)C(=O)CCC)O)C)OC)O |
Key on ui other cas no. |
1509-10-0 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















